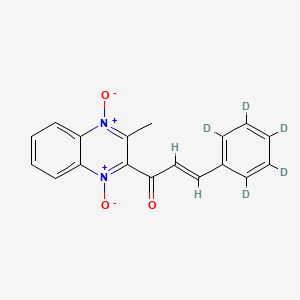

Quinocetone-D5

Description

Quinocetone-D5 (C₁₉H₁₅D₅N₂O₃) is a deuterium-labeled analog of quinocetone, a synthetic antimicrobial agent widely used in veterinary medicine to enhance feed efficiency and control bacterial dysentery in livestock . The deuterium substitution at five hydrogen positions increases its molecular weight, making it distinguishable via mass spectrometry (precursor ion m/z 312.1, product ion m/z 278.1) . With a purity >98%, this compound is primarily employed as an internal standard in analytical workflows, such as isotope dilution-ultrahigh-performance liquid chromatography-tandem mass spectrometry (ID-UHPLC-MS/MS), to quantify quinocetone residues in biological samples . No clinical development has been reported for this compound, limiting its use to research and regulatory compliance testing .

Properties

Molecular Formula |

C18H14N2O3 |

|---|---|

Molecular Weight |

311.3 g/mol |

IUPAC Name |

(E)-1-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one |

InChI |

InChI=1S/C18H14N2O3/c1-13-18(17(21)12-11-14-7-3-2-4-8-14)20(23)16-10-6-5-9-15(16)19(13)22/h2-12H,1H3/b12-11+/i2D,3D,4D,7D,8D |

InChI Key |

IOKWXGMNRWVQHX-XEDLNDPXSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C(=O)C2=[N+](C3=CC=CC=C3[N+](=C2C)[O-])[O-])[2H])[2H] |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2[N+](=C1C(=O)C=CC3=CC=CC=C3)[O-])[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinocetone-D5 can be synthesized through a multi-step process involving the introduction of deuterium atoms into the Quinocetone molecule. The general synthetic route includes:

Starting Material: The synthesis begins with the commercially available Quinocetone.

Deuterium Exchange: The hydrogen atoms in Quinocetone are replaced with deuterium atoms using deuterated reagents under specific reaction conditions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and cost-effectiveness. The process includes:

Bulk Synthesis: Large quantities of Quinocetone are subjected to deuterium exchange reactions.

Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum efficiency.

Quality Control: The final product undergoes rigorous quality control to ensure the desired deuterium labeling and purity.

Chemical Reactions Analysis

Types of Reactions: Quinocetone-D5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinoxaline derivatives.

Reduction: It can be reduced to form deuterated quinoxaline-1,4-dioxide derivatives.

Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products:

Oxidation Products: Deuterated quinoxaline derivatives.

Reduction Products: Deuterated quinoxaline-1,4-dioxide derivatives.

Substitution Products: Various deuterated substituted quinoxaline derivatives.

Scientific Research Applications

Quinocetone-D5 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studies involving reaction mechanisms and metabolic pathways.

Biology: Employed in studies to understand the biological effects and metabolic fate of Quinocetone.

Medicine: Used in pharmacokinetic studies to track the distribution and elimination of Quinocetone in the body.

Industry: Applied in the development of new antimicrobial agents and feed additives

Mechanism of Action

Quinocetone-D5 exerts its effects through several mechanisms:

Antimicrobial Action: It inhibits bacterial DNA synthesis by binding to bacterial enzymes.

Oxidative Stress: this compound induces oxidative stress in cells, leading to the generation of reactive oxygen species.

Apoptosis: It triggers apoptosis in cells by activating mitochondrial pathways and inducing DNA damage

Comparison with Similar Compounds

Structurally Similar Deuterated Antibiotics

Deuterated compounds like Quinocetone-D5 are critical in analytical chemistry for their isotopic stability and role in minimizing matrix effects. Below are key comparisons with structurally analogous deuterated antibiotics:

Key Insights :

- Analytical Utility : All three deuterated compounds serve as internal standards in residue analysis but differ in parent compound class and microbial targets .

- Structural Variance: this compound belongs to the quinoxaline-1,4-dioxide class, whereas Ceftiofur-D3 and Lincomycin-D3 are derived from β-lactams and lincosamides, respectively .

Functionally Similar Non-Deuterated Antimicrobials

This compound shares antimicrobial functionality with non-deuterated agents but differs in application scope:

| Compound | Source | Mechanism of Action | Primary Use | Clinical Status |

|---|---|---|---|---|

| This compound | Synthetic | Disrupts bacterial DNA synthesis | Veterinary medicine, analytical research | No clinical development |

| Rachelmycin | Natural (Streptomyces) | Binds DNA minor groove, forms adducts | Antitumor therapy | Preclinical research |

Key Insights :

- Target Specificity: this compound is used prophylactically in livestock, while Rachelmycin exhibits potent antitumor activity through DNA alkylation .

- Regulatory Status: Rachelmycin’s covalent DNA binding raises toxicity concerns, limiting its veterinary use compared to this compound .

Other Deuterated Research Compounds

Deuterated compounds like 9-cis-Retinol Acetate-D5 share isotopic labeling with this compound but diverge in function:

| Compound | Molecular Formula | Application | Key Distinction |

|---|---|---|---|

| This compound | C₁₉H₁₅D₅N₂O₃ | Antimicrobial residue analysis | Veterinary focus, synthetic origin |

| 9-cis-Retinol Acetate-D5 | C₂₂H₂₇D₅O₂ | Vitamin A metabolism studies | Nutritional research, no antimicrobial role |

Key Insights :

- Analytical Challenges: Both compounds face extraction complexities due to matrix interactions, as noted in REACH guidance . However, 9-cis-Retinol Acetate-D5 is used in nutrient studies, unlike this compound’s regulatory applications .

Research Findings and Implications

- Stability in Analysis: this compound’s deuterium labeling enhances its reliability in LC-MS/MS workflows, reducing ion suppression compared to non-deuterated analogs .

- Regulatory Compliance : Its role in residue testing aligns with EU guidelines requiring stringent monitoring of veterinary drug residues, though chemical analysis of articles remains costly and technically demanding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.